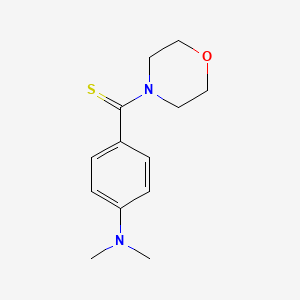
N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline is a compound that belongs to a class of organic chemicals known for their versatile properties and applications in various chemical reactions and material science fields. Although the exact compound's literature is limited, related research on similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline and related compounds often involves palladium-catalyzed aminocarbonylation reactions, where dimethylformamide (DMF) acts as a carbon monoxide source. This method provides a convenient alternative to traditional carbonylation methods, especially for small-scale reactions where direct use of carbon monoxide is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals basic heterocyclic imino structures with a planar backbone. These structures show significant intermolecular interactions, such as hydrogen bonds and π-interactions, leading to supramolecular chains or dimers (Su, Wang, Liu, & Li, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline often result in the formation of complex structures with interesting properties. For example, the synthesis of specific triazinyl anilines through Suzuki reactions shows the compound's utility in forming structurally diverse molecules with potential applications in various fields (Chun-l, 2014).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structure, play a crucial role in their application in material science and organic synthesis. While specific data on N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline is scarce, analogous compounds exhibit high glass-transition temperatures and stable amorphous glasses, indicating potential for use in advanced material applications (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for forming bonds and interactions, and behavior under different chemical conditions, determine the compound's suitability for use in chemical synthesis and material science. Studies on related compounds highlight their potential for creating novel materials with desirable properties, such as emitting materials for electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Dimethylformamide as a Carbon Monoxide Source
Dimethylformamide (DMF) has been identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, including reactions involving morpholine and aniline. This method offers a convenient alternative to traditional carbonylation methods, especially beneficial for small-scale reactions where the use of carbon monoxide gas is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).
Fluorescence and Temperature Sensing
Twisted-Intramolecular-Charge-Transfer (TICT) Based Ratiometric Fluorescent Thermometer
The fluorescence intensity of certain aniline derivatives exhibits an unusual increase with temperature, which can be employed for ratiometric temperature detection. This highlights the potential use of specific aniline derivatives in temperature-sensitive applications (Cao et al., 2014).
Polymerization Catalysts
Aluminum Complexes with Bidentate Amido Ligands
Aluminum dimethyl complexes bearing bidentate amido ligands, including morpholine and anilino derivatives, have been synthesized and shown to effectively initiate ring-opening polymerization of rac-lactide. This research contributes to the development of new catalytic systems for polymer production (Liu & Ma, 2014).
Kinase Activity Inhibition
Inhibitors of Src Kinase Activity
Optimization of the anilino group in certain quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, highlighting the therapeutic potential of these compounds in cancer treatment. Morpholine derivatives were among those studied for their effect on Src-mediated cell proliferation (Boschelli et al., 2001).
Electroluminescence
Emitting Amorphous Molecular Materials
A novel class of amorphous molecular materials, including anilino derivatives, has been designed for use in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them suitable for multicolor light emission, including white light (Doi, Kinoshita, & Okumoto, Shirota, 2003).
Corrosion Inhibition
Thiophene Schiff Base on Mild Steel
A synthesized Schiff base, including aniline derivatives, has demonstrated efficient corrosion inhibition on mild steel in acidic solutions. This research suggests the potential of these compounds in protecting metals from corrosion (Daoud et al., 2014).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as n,n-dimethylaniline, are often used as intermediates in dye manufacture and as reagents for the determination of certain elements like lead .
Mode of Action
Based on its structural similarity to n,n-dimethylaniline, it can be inferred that it might interact with its targets through the dimethylamino group attached to the phenyl group .
Result of Action
It is known that similar compounds, such as n,n-dimethylaniline, are used in the adduct purification of precursors .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14(2)12-5-3-11(4-6-12)13(17)15-7-9-16-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUOTDMHABHTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

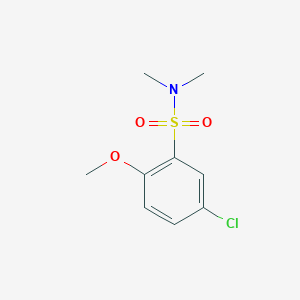
![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)
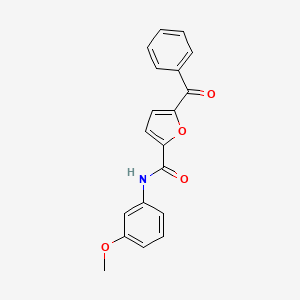
![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

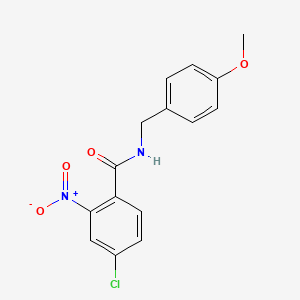
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5597934.png)
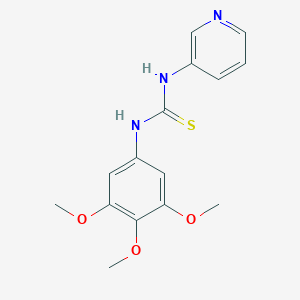
![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)